BenchChemオンラインストアへようこそ!

Lurasidone D8 Hydrochloride

LC-MS/MS Method Validation Pharmacokinetics

Lurasidone D8 Hydrochloride is the octa-deuterated analog of Lurasidone, incorporating eight deuterium atoms in the piperazine ring for an 8 Da mass shift. As a CRM-grade stable isotope-labeled (SIL) internal standard, it co-elutes with the analyte and experiences identical matrix suppression and recovery, eliminating the quantitative bias inherent in non-isotopic or structural analogs. This IS is essential for FDA/EMA-compliant bioanalytical method validation in pharmacokinetic and bioequivalence studies, achieving an LLOQ of 0.25 ng/mL with 2.5-minute run times and ~300 samples/day throughput.

Molecular Formula C28H29D8ClN4O2S
Molecular Weight 537.19
Cat. No. B1191647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLurasidone D8 Hydrochloride
Molecular FormulaC28H29D8ClN4O2S
Molecular Weight537.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lurasidone D8 Hydrochloride: Octa-Deuterated Internal Standard for LC-MS/MS Quantification of Lurasidone


Lurasidone D8 Hydrochloride (CAS 1132654-54-6 freebase; hydrochloride salt molecular weight 537.19) is the octa-deuterated analog of the atypical antipsychotic Lurasidone, with eight deuterium atoms incorporated specifically into the piperazine ring . This stable isotope-labeled (SIL) compound is chemically and physically nearly identical to its unlabeled counterpart, exhibiting an 8 Da mass shift that enables unambiguous mass spectrometric differentiation [1]. Its primary and exclusive utility lies in serving as an internal standard (IS) for the accurate quantification of Lurasidone in biological matrices via LC-MS/MS or GC-MS .

Why Non-Isotopic Internal Standards Cannot Substitute for Lurasidone D8 Hydrochloride in Bioanalysis


In quantitative LC-MS/MS bioanalysis, the use of a non-isotopic or structurally similar internal standard introduces significant analytical uncertainty due to differential matrix effects, variable extraction recovery, and ionization efficiency discrepancies . Unlike a deuterated SIL analog such as Lurasidone D8 Hydrochloride—which co-elutes with the analyte and experiences near-identical matrix suppression and recovery—structurally related compounds exhibit divergent physicochemical behavior during sample preparation and ionization, leading to inconsistent analyte/IS response ratios [1]. Regulatory guidelines from the FDA and EMA mandate the use of SIL internal standards for robust method validation in pharmacokinetic and bioequivalence studies; substitution with a non-deuterated analog introduces unquantifiable bias that may compromise study outcomes and regulatory acceptance [2].

Quantitative Differentiation: Lurasidone D8 Hydrochloride versus Non-Isotopic IS and Unlabeled Lurasidone


Method Validation: Precision and Accuracy Achieved Using Lurasidone D8 as Internal Standard

A validated LC-MS/MS method employing Lurasidone-d8 hydrochloride as the internal standard for quantifying Lurasidone in human plasma demonstrated precision and accuracy results over five concentration levels in four different batches that were well within the regulatory acceptance limits as per FDA/EMA guidelines [1]. In contrast, methods using non-isotopic internal standards (e.g., structurally related antipsychotics) typically exhibit higher inter-batch variability and matrix-dependent accuracy drift due to differential ionization behavior .

LC-MS/MS Method Validation Pharmacokinetics

Analytical Throughput: Sample Processing Capacity Enabled by Optimized LC-MS/MS Method

The validated LC-MS/MS method utilizing Lurasidone-d8 hydrochloride as the internal standard achieved a rapid chromatographic run time of 2.5 minutes, enabling the analysis of approximately 300 samples per day [1]. By comparison, a conventional LC-MS/MS method for Lurasidone in rat plasma employing an ion-pairing agent and a non-deuterated internal standard reported a longer run time of 3.0 minutes, with correspondingly lower daily throughput [2].

LC-MS/MS High-Throughput Bioanalysis Pharmacokinetics

Mass Spectrometric Differentiation: 8 Da Mass Shift from Unlabeled Lurasidone

Lurasidone D8 Hydrochloride incorporates eight deuterium atoms specifically at the C-2,2',3,3',5,5',6,6' positions of the piperazine ring, producing a molecular mass of 537.19 g/mol for the hydrochloride salt compared to 529.12 g/mol for unlabeled Lurasidone hydrochloride—an 8 Da mass shift . This mass difference exceeds the minimum requirement of 3 Da for reliable MS/MS quantification without spectral overlap and avoids interference from the naturally occurring M+1/M+2 isotopic envelope of the unlabeled analyte . In contrast, structural analogs or non-isotopic IS do not co-elute and exhibit different fragmentation patterns, precluding true isotope dilution quantification [1].

Mass Spectrometry Stable Isotope Labeling Isotope Dilution

Sensitivity and Linearity: Quantification Range Achieved with Deuterated Internal Standard

The validated LC-MS/MS method using Lurasidone-d8 hydrochloride as IS achieved a linear calibration range of 0.25–100 ng/mL for Lurasidone in human plasma, with a lower limit of quantification (LLOQ) of 0.25 ng/mL [1]. This sensitivity is comparable to the range achieved by the 2023 method (5.0–1200.0 ng/mL; LLOQ 5.0 ng/mL) [2]. However, the 2016 method's use of SIL-IS provides a 20-fold lower LLOQ (0.25 ng/mL vs. 5.0 ng/mL), enabling quantification at sub-therapeutic trough concentrations where non-isotopic methods may lack sufficient sensitivity [3].

LC-MS/MS Sensitivity Therapeutic Drug Monitoring

Purity and Grade: Certified Reference Material versus Research-Grade Unlabeled Lurasidone

Lurasidone D8 Hydrochloride is commercially available as a Certified Reference Material (CRM) with lot-specific Certificates of Analysis meeting ISO 17034 and ISO/IEC 17025 standards, with reported chemical purity ≥98% and isotopic enrichment typically ≥98% . In contrast, research-grade unlabeled Lurasidone hydrochloride is supplied as a chemical reagent without metrological traceability or certified uncertainty values . For regulatory bioanalysis (FDA/EMA bioanalytical method validation), the use of a CRM-grade SIL internal standard is a de facto requirement, as non-certified reagents cannot provide the documented chain of metrological traceability required for GLP studies and ANDA submissions .

Certified Reference Material Quality Control Regulatory Compliance

Deuterium Label Stability: Non-Exchangeable Piperazine Ring Positioning

The eight deuterium atoms in Lurasidone D8 Hydrochloride are positioned on aliphatic carbons of the piperazine ring rather than on exchange-prone heteroatoms (O, N) or alpha-carbonyl positions, thereby mitigating the risk of proton-deuterium back-exchange during sample preparation and storage . This contrasts with deuterated standards labeled at labile positions (e.g., phenolic -OD, amine -ND, or alpha to carbonyl), which undergo variable H/D exchange in aqueous or plasma matrices, leading to drift in the effective IS concentration and compromised quantification accuracy . The piperazine ring deuteration in Lurasidone D8 ensures stable isotopic enrichment throughout the entire analytical workflow, from sample extraction through MS detection .

Isotope Exchange Method Robustness Stable Isotope Labeling

Optimal Applications for Lurasidone D8 Hydrochloride Based on Quantified Analytical Performance


Regulatory-Compliant Pharmacokinetic and Bioequivalence Studies

For GLP-compliant human pharmacokinetic studies requiring FDA/EMA bioanalytical method validation, Lurasidone D8 Hydrochloride as a Certified Reference Material-grade SIL internal standard is essential. The validated method using this IS demonstrates precision and accuracy within regulatory acceptance limits across five concentration levels and four batches, with an LLOQ of 0.25 ng/mL enabling quantification of trough concentrations [1]. The CRM grade (ISO 17034) provides the metrological traceability required for ANDA submissions, which unlabeled or research-grade reagents cannot satisfy . This application directly leverages the quantitative method validation evidence established in Evidence Items 1 and 5.

High-Throughput Therapeutic Drug Monitoring and Adherence Studies

Clinical laboratories and CROs conducting large-scale therapeutic drug monitoring or patient adherence studies benefit from the 2.5-minute chromatographic run time and ~300 samples/day throughput enabled by the optimized LC-MS/MS method using Lurasidone D8 Hydrochloride [1]. The 20-fold lower LLOQ (0.25 ng/mL) compared to alternative non-SIL methods (5.0 ng/mL) allows reliable detection of sub-therapeutic concentrations in patients on low-dose regimens or with poor adherence . The stable piperazine ring deuteration ensures consistent IS response across thousands of injections without H/D exchange drift . This application leverages evidence from Evidence Items 2, 4, and 6.

Simultaneous Quantification of Lurasidone and Active Metabolite ID-14283

For metabolism and drug-drug interaction studies requiring simultaneous measurement of Lurasidone and its active metabolite ID-14283, the validated method employing Lurasidone-d8 hydrochloride and ID-14283-d8 as dual SIL internal standards provides co-eluting, matrix-matched quantification of both analytes in a single 2.5-minute run [1]. The 8 Da mass shift of the parent IS ensures no cross-interference with the metabolite channel, while the validated linear range (0.25–100 ng/mL for Lurasidone; 0.10–14.1 ng/mL for ID-14283) covers clinically relevant concentrations [1]. This application leverages evidence from Evidence Items 1, 3, and 4.

Forensic Toxicology and Clinical Toxicology Screening

In forensic and clinical toxicology laboratories where defensible quantification is required for legal or diagnostic purposes, Lurasidone D8 Hydrochloride as a CRM-grade SIL internal standard provides unambiguous analyte identification via the 8 Da mass shift and eliminates matrix-dependent ion suppression variability [1]. The method's suitability for both GC-MS and LC-MS platforms (as specified by Cerilliant CRM documentation) ensures cross-platform method transferability, while the Snap-N-Spike® CRM format minimizes handling errors and ensures consistent IS concentration across multiple analysts and instruments . This application leverages evidence from Evidence Items 3 and 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lurasidone D8 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.